Cas no 144985-19-3 (4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside)

4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside 化学的及び物理的性質
名前と識別子
-
- b-D-Galactopyranoside,4-methoxyphenyl 3-O-2-propen-1-yl-
- 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside
- 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside
- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-prop-2-enoxyoxane-3,5-diol
- -<small>D<
- 4-Methoxyphenyl 3-<i>O<
- i>-Allyl-β-<small>D<
- small>-galactopyranoside
- DXDVGRALJDFCOJ-DGADGQDISA-N
- M1482
- X3448
- 4-Methoxyphenyl 3-O-allyl-b-D-galactopyranoside
- p-Methoxyphenyl 3-O-allyl-beta-D-galactopyranoside
- 4-Methoxyphenyl 3-O-prop-2-en-1-yl-beta-D-galactopyranoside
- MFCD06797127
- W-201272
- CS-0214536
- C16H22O7
- A-D-galactopyranoside
- 144985-19-3
- HY-W145552
- 4-Methoxyphenyl 3-O-Allyl-
- DTXSID20573867
- T71782
- (2R,3S,4S,5R,6S)-4-(Allyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol
- SCHEMBL7947560
- (2R,3S,4S,5R,6S)-2-(HYDROXYMETHYL)-6-(4-METHOXYPHENOXY)-4-(PROP-2-EN-1-YLOXY)OXANE-3,5-DIOL
-
- MDL: MFCD06797127
- インチ: 1S/C16H22O7/c1-3-8-21-15-13(18)12(9-17)23-16(14(15)19)22-11-6-4-10(20-2)5-7-11/h3-7,12-19H,1,8-9H2,2H3/t12-,13+,14-,15+,16-/m1/s1
- InChIKey: DXDVGRALJDFCOJ-DGADGQDISA-N
- ほほえんだ: O1[C@]([H])([C@@]([H])([C@]([H])([C@]([H])([C@@]1([H])C([H])([H])O[H])O[H])OC([H])([H])C([H])=C([H])[H])O[H])OC1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 326.13700
- どういたいしつりょう: 326.13655304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 97.6
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 141.0 to 145.0 deg-C
- ふってん: 538.9±50.0 °C at 760 mmHg
- フラッシュポイント: 279.7±30.1 °C
- 屈折率: 1.571
- PSA: 97.61000
- LogP: 0.08420
- じょうきあつ: 0.0±1.5 mmHg at 25°C
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P108
- セキュリティの説明: H303+H313+H110
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- ちょぞうじょうけん:<0°C
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside 税関データ
- 税関コード:29389090
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M266415-1g |
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside |
144985-19-3 | 1g |
$ 155.00 | 2022-06-04 | ||
TRC | M266415-250mg |
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside |
144985-19-3 | 250mg |
$81.00 | 2023-05-18 | ||
TRC | M266415-500mg |
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside |
144985-19-3 | 500mg |
$110.00 | 2023-05-18 | ||
BAI LING WEI Technology Co., Ltd. | 521969-1G |
4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside |
144985-19-3 | 1G |
¥ 4580 | 2022-04-26 | ||
Chemenu | CM395931-5g |
4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside |
144985-19-3 | 95%+ | 5g |
$*** | 2023-03-30 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863384-1g |
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside |
144985-19-3 | ≥98%(HPLC) | 1g |
310.50 | 2021-05-17 | |
abcr | AB250230-5g |
4-Methoxyphenyl 3-O-allyl-beta-D-galactopyranoside, 98%; . |
144985-19-3 | 98% | 5g |
€290.60 | 2025-02-20 | |
BAI LING WEI Technology Co., Ltd. | J66BICL2435-1g |
4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside |
144985-19-3 | 1g |
¥6138 | 2023-11-24 | ||
Aaron | AR003MDE-1g |
4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside |
144985-19-3 | 98% | 1g |
$39.00 | 2025-01-22 | |
Apollo Scientific | BICL2435-5g |
4-Methoxyphenyl 3-O-allyl-?-D-galactopyranoside |
144985-19-3 | 5g |
£866.00 | 2025-02-22 |
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
-
2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranosideに関する追加情報
Recent Advances in the Study of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside (CAS: 144985-19-3)
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside (CAS: 144985-19-3) is a synthetic galactopyranoside derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and glycobiology research. This compound, characterized by its unique structural features, including a methoxyphenyl aglycone and an allyl-protected galactose moiety, has been the subject of recent investigations aimed at exploring its biological activities and synthetic utility.
Recent studies have focused on the synthesis and characterization of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside, with particular emphasis on its role as a glycosylation donor or intermediate in the preparation of more complex glycoconjugates. Researchers have employed advanced synthetic techniques, such as enzymatic glycosylation and chemoselective allyl deprotection, to optimize the production of this compound. These efforts have led to improved yields and purity, facilitating its use in downstream applications.
In the context of biological activity, preliminary findings suggest that 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside may exhibit modulatory effects on carbohydrate-processing enzymes, including glycosidases and glycosyltransferases. These enzymes play critical roles in various physiological and pathological processes, making them attractive targets for therapeutic intervention. The compound's ability to interact with these enzymes could pave the way for the development of novel inhibitors or probes for studying glycosylation pathways.
Furthermore, the allyl group in 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside offers a versatile handle for further chemical modifications, enabling the synthesis of diverse derivatives with tailored properties. Recent work has explored the use of this compound as a building block for the construction of glycan arrays and other glycoconjugate libraries, which are valuable tools for high-throughput screening and functional studies.
Despite these promising developments, challenges remain in fully elucidating the pharmacological potential of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside. Future research directions may include in-depth mechanistic studies to understand its interactions with biological targets, as well as in vivo evaluations to assess its therapeutic efficacy and safety profile. Collaborative efforts between synthetic chemists, glycobiologists, and pharmacologists will be essential to unlock the full potential of this compound.
In conclusion, 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside (CAS: 144985-19-3) represents a promising scaffold in the field of glycochemistry and drug discovery. Its unique structural features and potential biological activities make it a valuable subject for ongoing and future research. Continued advancements in synthetic methodologies and biological evaluations will further enhance our understanding of this compound and its applications in medicine and biotechnology.
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